![molecular formula C7H4BrFN2 B561171 5-Bromo-6-fluoro-1H-indazole CAS No. 105391-70-6](/img/structure/B561171.png)
5-Bromo-6-fluoro-1H-indazole
Overview
Description
5-Bromo-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 105391-70-6. It has a molecular weight of 215.02 and its IUPAC name is 5-bromo-6-fluoro-1H-indazole .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-Bromo-6-fluoro-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 5-Bromo-6-fluoro-1H-indazole is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) and the InChI key is ZNNFNEIFQIAWNY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-1H-indazole is a solid at room temperature. Its density is 1.9±0.1 g/cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-6-fluoro-1H-indazole: serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activities . The presence of bromine and fluorine atoms in the compound allows for further functionalization through various synthetic strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .
Anticancer Agents
Indazole derivatives, including 5-Bromo-6-fluoro-1H-indazole , have been explored for their potential as anticancer agents. They can be modified to target specific cancer cell lines and have shown efficacy in inhibiting cell growth. The halogen substituents on the indazole ring can influence the compound’s ability to interact with biological targets, potentially leading to the development of new anticancer drugs .
Anti-inflammatory and Antibacterial Applications
The indazole moiety is known for its anti-inflammatory and antibacterial properties. 5-Bromo-6-fluoro-1H-indazole can be utilized to synthesize compounds that exhibit these activities. Its structural framework allows for the creation of molecules that can modulate biological pathways involved in inflammation and bacterial infections .
Development of Respiratory Disease Treatments
Indazole compounds have been identified as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases5-Bromo-6-fluoro-1H-indazole could be used to develop inhibitors that have the potential to treat conditions such as asthma and chronic obstructive pulmonary disease .
Pharmacological Research
Due to its unique structure, 5-Bromo-6-fluoro-1H-indazole is a valuable compound in pharmacological research. It can be used to create a variety of pharmacophores that can be tested for activity against different biological targets. This can lead to the discovery of new drugs with diverse therapeutic effects .
Material Science
The indazole ring system, particularly when substituted with halogens like bromine and fluorine, can impart unique electronic properties to materials5-Bromo-6-fluoro-1H-indazole may be used in the development of organic semiconductors, dyes, and photovoltaic materials, where its electronic characteristics can be harnessed for advanced material applications .
Safety and Hazards
The safety information for 5-Bromo-6-fluoro-1H-indazole includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Mechanism of Action
Target of Action
5-Bromo-6-fluoro-1H-indazole is a chemical compound that has been used in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
This modification can result in a more relaxed chromatin structure and an increase in gene expression .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-6-fluoro-1H-indazole are likely to be those involving histone deacetylation and gene expression. By inhibiting histone deacetylases, this compound can affect the transcription of various genes, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
The molecular and cellular effects of 5-Bromo-6-fluoro-1H-indazole’s action are likely to be related to changes in gene expression resulting from the inhibition of histone deacetylases . These changes can have a variety of effects depending on the specific genes affected.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-fluoro-1H-indazole. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .
properties
IUPAC Name |
5-bromo-6-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676896 | |
Record name | 5-Bromo-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1H-indazole | |
CAS RN |
105391-70-6 | |
Record name | 5-Bromo-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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